Cas no 179051-17-3 (4-(Naphthalene-2-sulfonamido)butanoic Acid)

4-(Naphthalene-2-sulfonamido)butanoic Acid is a sulfonamide derivative featuring a naphthalene core linked to a butanoic acid moiety via a sulfonamide bridge. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, enabling applications as an intermediate in the development of bioactive molecules. The naphthalene group enhances aromatic interactions, while the carboxylate functionality allows for further derivatization or coordination with metal ions. Its well-defined reactivity profile makes it suitable for use in peptide coupling reactions or as a building block for designing enzyme inhibitors. The compound’s stability and solubility properties further support its utility in research and industrial settings.
4-(Naphthalene-2-sulfonamido)butanoic Acid structure
179051-17-3 structure
Product name:4-(Naphthalene-2-sulfonamido)butanoic Acid
CAS No:179051-17-3
MF:C14H15NO4S
Molecular Weight:293.338
CID:3056690
PubChem ID:362742

4-(Naphthalene-2-sulfonamido)butanoic Acid 化学的及び物理的性質

名前と識別子

    • 4-[(2-naphthylsulfonyl)amino]butanoic acid
    • 4-(naphthalen-2-ylsulfonylamino)butanoic acid
    • SMR000063480
    • NCI60_008559
    • SCHEMBL6792727
    • PKRVKIZPJPPOED-UHFFFAOYSA-N
    • 4-((2-Naphthylsulfonyl)amino)butanoic acid
    • NSC-626997
    • NSC626997
    • 4-(2-naphthylsulfonylamino)butanoic acid
    • 4-(naphthalene-2-sulfonamido)butanoicacid
    • SR-01000081956
    • F1142-4715
    • CS-0221679
    • AG-670/14927014
    • 963-757-4
    • MLS000058326
    • 4-(2-naphthalenesulphonamido)butyric acid
    • G33858
    • HMS2369P06
    • 179051-17-3
    • AKOS000274224
    • SR-01000081956-1
    • Z45674492
    • CHEMBL1501753
    • 4-(2 -naphthalenesulphonamido)butyric acid
    • EN300-09779
    • 4-(naphthalene-2-sulfonamido)butanoic acid
    • 4-(Naphthalene-2-sulfonamido)butanoic Acid
    • インチ: InChI=1S/C14H15NO4S/c16-14(17)6-3-9-15-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,15H,3,6,9H2,(H,16,17)
    • InChIKey: PKRVKIZPJPPOED-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 293.07217913Da
  • 同位素质量: 293.07217913Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 429
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.9Ų
  • XLogP3: 0.7

4-(Naphthalene-2-sulfonamido)butanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-09779-5.0g
4-(naphthalene-2-sulfonamido)butanoic acid
179051-17-3 95.0%
5.0g
$743.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292349-50mg
4-(Naphthalene-2-sulfonamido)butanoic acid
179051-17-3 95%
50mg
¥1497 2023-04-15
Enamine
EN300-09779-0.1g
4-(naphthalene-2-sulfonamido)butanoic acid
179051-17-3 95.0%
0.1g
$66.0 2025-03-21
Enamine
EN300-09779-2.5g
4-(naphthalene-2-sulfonamido)butanoic acid
179051-17-3 95.0%
2.5g
$503.0 2025-03-21
TRC
N757170-100mg
4-(Naphthalene-2-sulfonamido)butanoic Acid
179051-17-3
100mg
$ 95.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292349-100mg
4-(Naphthalene-2-sulfonamido)butanoic acid
179051-17-3 95%
100mg
¥1425 2023-04-15
Enamine
EN300-09779-0.25g
4-(naphthalene-2-sulfonamido)butanoic acid
179051-17-3 95.0%
0.25g
$92.0 2025-03-21
Enamine
EN300-09779-0.05g
4-(naphthalene-2-sulfonamido)butanoic acid
179051-17-3 95.0%
0.05g
$42.0 2025-03-21
A2B Chem LLC
AV24729-1g
4-(naphthalene-2-sulfonamido)butanoic acid
179051-17-3 98%
1g
$305.00 2024-04-20
1PlusChem
1P019K2H-50mg
4-(naphthalene-2-sulfonamido)butanoic acid
179051-17-3 95%
50mg
$111.00 2024-06-18

4-(Naphthalene-2-sulfonamido)butanoic Acid 関連文献

4-(Naphthalene-2-sulfonamido)butanoic Acidに関する追加情報

Introduction to 4-(Naphthalene-2-sulfonamido)butanoic Acid (CAS No. 179051-17-3) and Its Emerging Applications in Chemical Biology

4-(Naphthalene-2-sulfonamido)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 179051-17-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of a naphthalene ring and a sulfonamido functional group at the 2-position of the butanoic acid moiety imparts distinct chemical and pharmacological characteristics, making it a valuable scaffold for drug discovery and molecular research.

The sulfonamido group (-SO₂NH₂) is a key pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. In particular, 4-(Naphthalene-2-sulfonamido)butanoic acid has been explored for its potential in modulating various biological pathways. Recent studies have highlighted its role in inhibiting specific enzymes involved in inflammatory responses, making it a promising candidate for developing novel anti-inflammatory agents. The naphthalene ring further enhances its versatility by providing a rigid aromatic core that can be modified to improve binding affinity and selectivity.

One of the most compelling aspects of 4-(Naphthalene-2-sulfonamido)butanoic acid is its utility as a building block in the synthesis of more complex bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting metabolic pathways implicated in diseases such as diabetes and obesity. For instance, derivatives of this compound have shown promise in inhibiting key enzymes like acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis. The ability to fine-tune the structure while retaining biological activity has made 4-(Naphthalene-2-sulfonamido)butanoic acid a cornerstone in structure-activity relationship (SAR) studies.

Advances in computational chemistry have further accelerated the exploration of 4-(Naphthalene-2-sulfonamido)butanoic acid and its derivatives. Molecular docking simulations have been instrumental in predicting binding interactions with target proteins, allowing researchers to design more effective pharmacological agents. These computational approaches, combined with experimental validation, have revealed new insights into the mechanism of action of this compound. For example, studies using X-ray crystallography have elucidated how the sulfonamido group interacts with specific residues in target enzymes, providing a rational basis for optimizing drug-like properties.

The therapeutic potential of 4-(Naphthalene-2-sulfonamido)butanoic acid extends beyond anti-inflammatory applications. Emerging research suggests its efficacy in combating neurodegenerative disorders such as Alzheimer's disease. The naphthalene ring's ability to cross the blood-brain barrier has opened new avenues for developing central nervous system (CNS)-targeted therapies. Additionally, the sulfonamido group's chelating properties have been exploited to enhance drug delivery systems, improving bioavailability and reducing side effects.

In the realm of chemical biology, 4-(Naphthalene-2-sulfonamido)butanoic acid serves as a versatile tool for probing biological mechanisms at the molecular level. Its use as an intermediate in synthesizing probes for enzyme inhibition has enabled researchers to dissect complex signaling pathways with high precision. For instance, fluorescently labeled derivatives of this compound have been employed to visualize enzyme activity in living cells, providing real-time insights into cellular processes.

The synthesis of 4-(Naphthalene-2-sulfonamido)butanoic acid itself represents a significant achievement in organic chemistry. Modern synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Techniques such as multi-step cross-coupling reactions and palladium-catalyzed transformations have streamlined its production, making it more accessible for research applications. This accessibility has fostered innovation across multiple disciplines, from medicinal chemistry to materials science.

Looking ahead, the future prospects of 4-(Naphthalene-2-sulfonamido)butanoic acid are promising. Ongoing research aims to expand its therapeutic applications by exploring new derivatives with enhanced pharmacological profiles. Additionally, advancements in green chemistry principles are being integrated into its synthesis to minimize environmental impact while maintaining high efficiency. The development of sustainable production methods aligns with global efforts to promote sustainable pharmaceutical practices.

In conclusion,4-(Naphthalene-2-sulfonamido)butanoic acid (CAS No. 179051-17-3) is a multifaceted compound with significant implications in chemical biology and drug discovery. Its unique structural features and diverse biological activities make it a valuable asset for researchers aiming to develop novel therapeutic agents. As our understanding of its mechanisms continues to evolve, so too will its applications across various fields of study.

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